molecular formula C17H14ClN3O B12044163 (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618091-56-8

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No.: B12044163
CAS No.: 618091-56-8
M. Wt: 311.8 g/mol
InChI Key: IKCJBYPYCBVEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone would depend on its specific biological activity. Generally, pyrazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone: Lacks the chlorine atom in the phenyl ring.

    (5-Amino-1-(3-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone: Contains a bromine atom instead of chlorine.

    (5-Amino-1-(3-methylphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone: Contains a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone may confer unique chemical and biological properties, such as increased reactivity or enhanced biological activity compared to its analogs.

Properties

CAS No.

618091-56-8

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C17H14ClN3O/c1-11-5-2-3-8-14(11)16(22)15-10-20-21(17(15)19)13-7-4-6-12(18)9-13/h2-10H,19H2,1H3

InChI Key

IKCJBYPYCBVEEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.